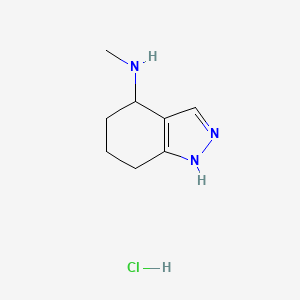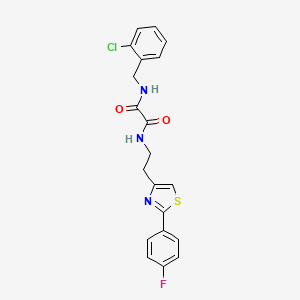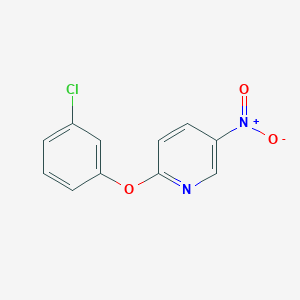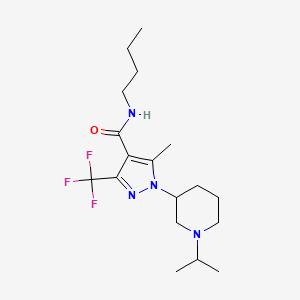
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMDO-PROT and is a chiral reagent that has been used in asymmetric synthesis. It has a molecular formula of C10H20O3 and a molecular weight of 188.27 g/mol.
Mechanism of Action
The mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol involves the formation of a chiral complex with the substrate. The chiral complex is formed due to the interaction of the chiral ligand with the substrate. The complex then undergoes a reaction to form the desired product with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and is not expected to cause any adverse effects on human health.
Advantages and Limitations for Lab Experiments
The major advantage of using (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol in lab experiments is its high enantioselectivity in asymmetric synthesis. It has been found to be highly effective in providing chiral compounds with high purity and yield. However, the major limitation of using this compound is its high cost and limited availability.
Future Directions
There are several future directions for the research on (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol. One of the major directions is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential applications in other fields such as pharmaceuticals, agrochemicals, and materials science. Further research is also needed to understand its mechanism of action and its effects on human health and the environment.
In conclusion, this compound is a promising chiral reagent that has been widely used in asymmetric synthesis. Although there is limited information available on its biochemical and physiological effects, it has been found to be highly effective in providing chiral compounds with high enantioselectivity. Further research is needed to explore its potential applications in various fields and to develop more efficient and cost-effective synthesis methods.
Synthesis Methods
The synthesis of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with (R)-glycidol. The reaction is catalyzed by a chiral catalyst such as a cinchona alkaloid-derived ligand. The product obtained is a colorless liquid that can be purified by column chromatography.
Scientific Research Applications
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has been used in various scientific research applications. One of its major applications is in asymmetric synthesis. It has been used as a chiral reagent in the synthesis of various chiral compounds such as amino acids, alcohols, and esters. The compound has been found to be highly effective in providing high enantioselectivity in asymmetric reactions.
properties
IUPAC Name |
(2R)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(4-10)8-5-11-6-9(2,3)12-8/h7-8,10H,4-6H2,1-3H3/t7-,8?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQRTJFWIRKQDN-GVHYBUMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COCC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1COCC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide](/img/structure/B2398974.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2398975.png)
![4-[5-(2-ethoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2398979.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2398983.png)


![2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B2398988.png)
![6-(3-methoxyphenyl)-3-(m-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2398989.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398991.png)

